1-((3-Methoxyphenyl)thio)-3-methylbutan-2-one
Description
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)sulfanyl-3-methylbutan-2-one |
InChI |
InChI=1S/C12H16O2S/c1-9(2)12(13)8-15-11-6-4-5-10(7-11)14-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
RITLYTUZFOGVDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CSC1=CC=CC(=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Methoxyphenyl)thio)-3-methylbutan-2-one typically involves the reaction of 3-methoxyphenylthiol with 3-methyl-2-butanone under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process is carried out in an organic solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound from any by-products.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Methoxyphenyl)thio)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylthio derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-((3-Methoxyphenyl)thio)-3-methylbutan-2-one exerts its effects is primarily through its interaction with specific molecular targets. The thioether linkage and the methoxyphenyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Research Findings and Implications
- Antimalarial Potential: Thioether-ketones with electron-withdrawing groups (e.g., nitro-substituted phenyl) demonstrate potent antimalarial activity, suggesting that modifying the target compound’s aromatic group could enhance bioactivity .
- Hydrogen Bonding : The thioether group’s reduced hydrogen-bonding capacity compared to oxygen analogs may lower solubility but improve membrane permeability .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-((3-Methoxyphenyl)thio)-3-methylbutan-2-one with optimal yield and purity?
Answer: The synthesis typically involves nucleophilic substitution where 3-methoxythiophenol reacts with 3-methylbutan-2-one under basic conditions. Key steps include:
- Base selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous solvents like DMF or THF to deprotonate the thiol group .
- Reaction optimization : Slow addition of the thiol component at 60–80°C under nitrogen atmosphere minimizes disulfide byproducts.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Yields >70% are achievable with strict moisture control .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?
Answer:
- ¹H NMR :
- ¹³C NMR : Carbonyl carbon (~205 ppm), thioether-linked carbons (40–50 ppm), and methoxy carbon (~55 ppm) .
- IR : C=O stretch (~1700 cm⁻¹), C-S stretch (~700 cm⁻¹), and aromatic C-H bends .
- HRMS : Molecular ion peak at m/z 224.07 (C₁₂H₁₆O₂S⁺) confirms molecular weight .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?
Answer: Discrepancies may arise from assay variability (e.g., cell lines, concentrations) or impurities. Methodological solutions include:
- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple models (e.g., cancer cell lines vs. primary cells).
- Target validation : Use radioligand binding assays (e.g., serotonin receptors) to confirm specificity .
- Comparative SAR studies : Analyze analogs (e.g., 3-chlorophenyl derivatives) to identify critical substituents for activity .
Q. What computational approaches are effective in predicting the reactivity and interaction mechanisms of this compound with biological targets?
Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic (thioether sulfur) and electrophilic (ketone carbonyl) sites .
- Molecular docking : Use AutoDock Vina to predict binding modes with targets (e.g., cytochrome P450 enzymes). Validate with experimental IC₅₀ data .
- Molecular Dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS software) .
Q. Which crystallographic refinement strategies (e.g., SHELX) are optimal for determining the solid-state structure of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
